(2-(Pyrazin-2-yl)thiazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-pyrazin-2-yl-1,3-thiazol-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5OS/c20-19(21,22)13-2-1-3-14(10-13)26-6-8-27(9-7-26)18(28)16-12-29-17(25-16)15-11-23-4-5-24-15/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULQHCPCBUPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CSC(=N3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It’s worth noting that compounds with similar structures, such as thiazoles and piperazine derivatives, have been found to exhibit a wide range of biological activities. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug).
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions.
Biochemical Pathways
Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the bioavailability of the compound.
Biological Activity
The compound (2-(Pyrazin-2-yl)thiazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological screening, and pharmacological implications of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The specific synthetic route can vary depending on the desired yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole and pyrazole derivatives. The synthesized compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Target Compound | E. coli | 31.25 |
| Target Compound | S. aureus | 62.5 |
| Control (Streptomycin) | E. coli | 15.62 |
| Control (Streptomycin) | S. aureus | 7.81 |
The compound exhibited significant activity against E. coli with an MIC of 31.25 μg/mL, indicating its potential as an antibacterial agent.
Cytotoxicity Studies
In addition to antimicrobial properties, the cytotoxic effects of the compound have been assessed using various cancer cell lines. The results suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| Normal Fibroblasts | >100 |
These findings indicate that the compound could be further explored for its anticancer properties.
The mechanism underlying the biological activity of this compound is believed to involve multiple pathways:
- Inhibition of DNA Gyrase : Similar to other thiazole derivatives, it may inhibit bacterial DNA gyrase, leading to disruption in DNA replication.
- Cell Membrane Disruption : The compound may interact with microbial cell membranes, causing leakage of cellular contents.
- Apoptosis Induction : In cancer cells, it may trigger apoptosis through intrinsic pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent clinical study evaluated the effectiveness of thiazole derivatives in treating infections caused by resistant strains of bacteria. The results indicated that the target compound significantly reduced bacterial load in infected tissues. -
Case Study on Cancer Cell Lines :
In vitro studies demonstrated that treatment with the compound resulted in a marked decrease in cell viability in MCF-7 cells, suggesting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Core Heterocycles
- Thiophene vs. Pyrazine-Thiazole: Compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) replaces the pyrazine-thiazole unit with a thiophene ring. Thiophene’s lower polarity may enhance blood-brain barrier penetration compared to the pyrazine-thiazole system .
- Pyridine Derivatives: 4-(2-Pyridinyl)piperazinomethanone () substitutes the pyrazine-thiazole with a pyridine-thiophene system. Pyridine’s basic nitrogen may increase aqueous solubility, while the thiophene maintains aromatic interactions. This contrasts with the target compound’s dual nitrogen-rich heterocycles, which could favor hydrogen bonding in target binding .
Substituent Modifications on Piperazine
- Trifluoromethylphenyl vs. Chlorotrifluoromethylpyridinyl: MK45 () features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group on piperazine.
- Alkyl Chain Extensions :
describes a compound with a butan-1-one chain linking the piperazine to a thiophene. Extended alkyl chains may improve membrane permeability but could reduce metabolic stability due to increased susceptibility to oxidation .
Pharmacological Implications
- Receptor Binding :
Piperazine-containing compounds often target serotonin or dopamine receptors. The target compound’s pyrazine-thiazole unit may engage in π-π stacking or hydrogen bonding distinct from thiophene- or pyridine-based analogs, influencing receptor subtype selectivity . - Metabolic Stability: The trifluoromethyl group in the target compound and its analogs reduces cytochrome P450-mediated metabolism, a critical advantage over non-fluorinated derivatives .
Physicochemical Properties
- Solubility and Aggregation : Quaternary ammonium compounds with trifluoromethyl groups (e.g., BAC-C12 in ) exhibit low critical micelle concentrations (CMCs), suggesting the target compound may also aggregate at low concentrations. However, its heterocyclic core could mitigate this effect compared to aliphatic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
